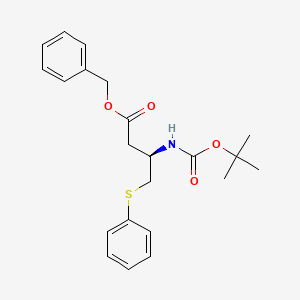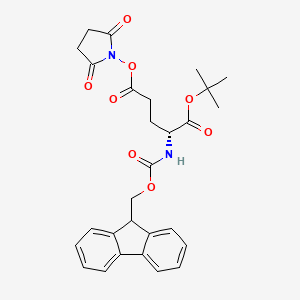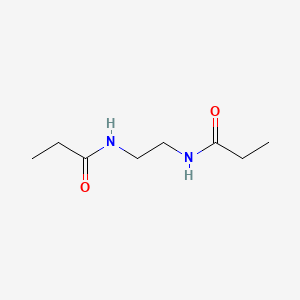
Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate is a compound that belongs to the class of N-protected amino esters It is characterized by the presence of a benzyl group, a Boc-protected amino group, and a phenylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a Boc (tert-butyloxycarbonyl) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Ester: The protected amino acid is then esterified with benzyl alcohol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, where a suitable phenylthio reagent reacts with the ester intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can facilitate the deprotection of the Boc group and other steps in the synthesis, allowing for scalable production .
化学反应分析
Types of Reactions
Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the formation of the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Deprotection: Free amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
科学研究应用
Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate involves its reactivity as a protected amino ester. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions. The phenylthio group can interact with molecular targets, potentially inhibiting enzymes or modifying proteins.
相似化合物的比较
Similar Compounds
Benzyl ®-3-amino-4-(phenylthio)butanoate: Lacks the Boc protection, making it more reactive.
Benzyl ®-3-(Cbz-amino)-4-(phenylthio)butanoate: Uses a different protecting group (Cbz) which is stable under different conditions.
Benzyl ®-3-(Fmoc-amino)-4-(phenylthio)butanoate: Uses an Fmoc protecting group, which is removed under basic conditions.
Uniqueness
Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate is unique due to its Boc protection, which provides stability under acidic conditions and allows for selective deprotection. This makes it particularly useful in multi-step organic synthesis and pharmaceutical research.
属性
分子式 |
C22H27NO4S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutanoate |
InChI |
InChI=1S/C22H27NO4S/c1-22(2,3)27-21(25)23-18(16-28-19-12-8-5-9-13-19)14-20(24)26-15-17-10-6-4-7-11-17/h4-13,18H,14-16H2,1-3H3,(H,23,25)/t18-/m1/s1 |
InChI 键 |
WSWSSLHGEPVXAP-GOSISDBHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)CSC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CSC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)



![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)

![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)
![tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13907520.png)
![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B13907531.png)
![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)

